molecular formula C17H12FN3O4S B1327073 4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid CAS No. 1142202-82-1

4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid

Cat. No. B1327073
CAS RN: 1142202-82-1
M. Wt: 373.4 g/mol
InChI Key: LBQVXFAEOQZJRZ-UHFFFAOYSA-N
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Description

“4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid” is a specialty product used for proteomics research . It is supplied by various scientific research companies .


Physical And Chemical Properties Analysis

The compound is identified as an irritant . The exact physical and chemical properties are not specified in the retrieved data.

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . Its molecular structure allows for the study of protein interactions and functions. It can be used to identify and quantify proteins, study their modifications, and understand their complex biological functions within proteomics workflows.

Medicinal Chemistry

In medicinal chemistry, derivatives of thiadiazole, such as this compound, have shown potential in the development of new therapeutic agents . They have been tested for selectivity against various cancer cell lines, including glioblastoma and melanoma, indicating their potential use in cancer research and treatment.

Biotechnology Applications

The compound’s structure is conducive to biotechnological applications, particularly in the development of nonlinear optical (NLO) properties and as inhibitors for certain enzymes like HCV NS5B polymerase . These applications are crucial in the design of biotechnological tools and drugs.

Materials Science

In materials science, the compound can be utilized in the synthesis of azo dyes and Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds . These materials have applications ranging from electronic devices to biomedical research, where they can mimic natural substances in the body.

Synthetic Organic Chemistry

The compound is valuable in synthetic organic chemistry, where it can be used as a building block for complex molecules. Its boronic ester functionality is particularly useful in Suzuki–Miyaura coupling reactions , which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals and organic materials .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. It’s used in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions .

Safety and Hazards

The compound is identified as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract .

properties

IUPAC Name

4-[[5-[(2-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4S/c18-12-3-1-2-4-13(12)19-15(22)16-21-20-14(26-16)9-25-11-7-5-10(6-8-11)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQVXFAEOQZJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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